2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol
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Overview
Description
2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16BrNO2 It is characterized by the presence of a bromophenyl group attached to an ethylamino moiety, which is further connected to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 4-bromophenylacetone with an appropriate amine, followed by reduction and subsequent functionalization of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)propane-1,3-diol: Similar structure but with a nitro group instead of a bromine atom.
2-Amino-2-(4-hexylphenethyl)propane-1,3-diol: Similar backbone but with a hexyl group attached to the phenyl ring.
Uniqueness
2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H16BrNO2 |
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Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(13-11(6-14)7-15)9-2-4-10(12)5-3-9/h2-5,8,11,13-15H,6-7H2,1H3 |
InChI Key |
MPFBFUHAKLTWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(CO)CO |
Origin of Product |
United States |
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